6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Description
6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16ClFN2O3S and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0554194 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS001767315, also known as F6548-1268 or 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) .
Mode of Action
The compound acts by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF . By inhibiting these enzymes, AKOS001767315 stabilizes the HIF proteins, allowing them to translocate to the nucleus and activate the transcription of genes involved in erythropoiesis and iron metabolism .
Biochemical Pathways
The stabilization of HIF leads to the transcription of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This results in an increase in hemoglobin levels, which can help to alleviate the symptoms of anemia . Additionally, HIF activation also leads to the transcription of genes involved in iron metabolism, promoting iron absorption and utilization .
Pharmacokinetics
The pharmacokinetics of AKOS001767315 involve its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable, making it convenient for administration
Result of Action
The action of AKOS001767315 leads to an increase in the production of red blood cells and an improvement in iron utilization . This can result in an increase in hemoglobin levels, helping to alleviate the symptoms of anemia in patients with chronic kidney disease .
Properties
IUPAC Name |
6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3S/c1-12-18-20(28)26(17-8-6-15(23)7-9-17)22(29)25(21(18)30-19(12)13(2)27)11-14-4-3-5-16(24)10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNRHGDRGCUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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